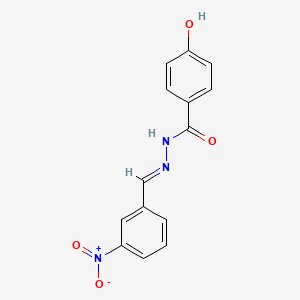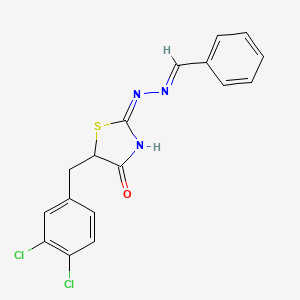![molecular formula C15H15BrN4O4S B11988582 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988582.png)
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe avec une structure unique qui comprend un groupe bromophénoxy, une chaîne hydroxypropyle et un groupe sulfanyl attaché à un noyau de purine. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
La synthèse de 7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. La voie de synthèse peut inclure les étapes suivantes :
Formation de l'intermédiaire bromophénoxy : Cette étape implique la réaction du 4-bromophénol avec un agent alkylant approprié pour former le groupe bromophénoxy.
Attachement de la chaîne hydroxypropyle : L'intermédiaire bromophénoxy est ensuite mis à réagir avec un époxyde ou un réactif similaire pour introduire la chaîne hydroxypropyle.
Formation du noyau de purine : L'intermédiaire hydroxypropyl-bromophénoxy est ensuite couplé à un dérivé de purine dans des conditions appropriées pour former le noyau de purine.
Introduction du groupe sulfanyl : Enfin, le groupe sulfanyl est introduit par une réaction de thiolation, ce qui achève la synthèse du composé cible.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de conditions de réaction et de techniques de purification évolutives.
Analyse Des Réactions Chimiques
7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le groupe bromophénoxy peut être réduit en phénol en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le groupe bromophénoxy peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Hydrolyse : La chaîne hydroxypropyle peut subir une hydrolyse en conditions acides ou basiques pour former l'alcool et l'acide correspondants.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, les amines, les thiols).
Applications de recherche scientifique
7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de 7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les processus biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques de son utilisation.
Applications De Recherche Scientifique
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione peut être comparé à d'autres composés similaires, tels que :
7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-(4-méthyl-1-pipérazinyl)-3,7-dihydro-1H-purine-2,6-dione : Ce composé possède un groupe pipérazinyl au lieu d'un groupe sulfanyl, ce qui peut entraîner des activités biologiques et des applications différentes.
7-[3-(2,4-dichlorophénoxy)-2-hydroxypropyl]-3-méthyl-8-(4-méthyl-1-pipérazinyl)-3,7-dihydro-1H-purine-2,6-dione : La présence de dichlorophénoxy au lieu de bromophénoxy peut affecter sa réactivité et ses interactions avec les cibles biologiques.
Le caractère unique de 7-[3-(4-bromophénoxy)-2-hydroxypropyl]-3-méthyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H15BrN4O4S |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C15H15BrN4O4S/c1-19-12-11(13(22)18-14(19)23)20(15(25)17-12)6-9(21)7-24-10-4-2-8(16)3-5-10/h2-5,9,21H,6-7H2,1H3,(H,17,25)(H,18,22,23) |
Clé InChI |
HDPFVOWCXUJQOM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)
![5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988514.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)
![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)

![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11988573.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)

